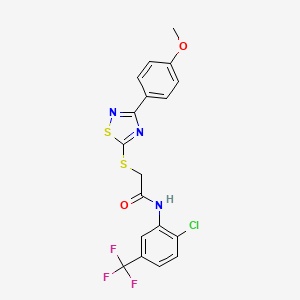

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and a thioether-linked acetamide moiety at position 5. The acetamide side chain is further substituted with a 2-chloro-5-(trifluoromethyl)phenyl group, introducing both electron-withdrawing (Cl, CF₃) and electron-donating (OCH₃) functionalities . This combination of aromatic and heterocyclic components is hypothesized to enhance biological activity by improving target binding affinity and metabolic stability.

Propriétés

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N3O2S2/c1-27-12-5-2-10(3-6-12)16-24-17(29-25-16)28-9-15(26)23-14-8-11(18(20,21)22)4-7-13(14)19/h2-8H,9H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTYLHAHSSPTEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Substitution Reactions:

Coupling Reactions: The final step involves coupling the thiadiazole derivative with the substituted phenyl group using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Halogenated solvents, strong bases or acids, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has shown promise as a pharmacophore for drug development. Its structure suggests potential interactions with specific biological targets, including enzymes and receptors involved in various diseases.

Case Studies

Research indicates that compounds with similar structures exhibit antimicrobial and anticancer activities. For instance, derivatives of thiadiazole have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria as well as cancer cell lines such as MCF7 (breast cancer) using assays like the Sulforhodamine B assay . Molecular docking studies have suggested that these compounds can effectively bind to target receptors, enhancing their therapeutic potential .

Agricultural Chemistry

Pesticide Development

The compound's bioactivity positions it as a candidate for the development of new pesticides or herbicides. The structural characteristics allow for modifications that can enhance efficacy against specific pests or pathogens.

Research Findings

Studies have highlighted the effectiveness of thiadiazole-containing compounds in agricultural applications. They have been noted for their ability to disrupt metabolic processes in pests, thereby providing a mechanism for pest control. Furthermore, the incorporation of halogen groups like chlorine and trifluoromethyl has been linked to increased potency and specificity in herbicidal activity.

Materials Science

Electronic Properties

The unique electronic properties imparted by the trifluoromethyl group make this compound a candidate for applications in organic electronics. Research is ongoing into its potential use in organic semiconductors due to its ability to facilitate charge transport.

Experimental Insights

Recent studies have explored the use of similar compounds in the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of thiadiazole moieties has been shown to enhance the stability and efficiency of these materials .

Mécanisme D'action

The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide depends on its specific application:

Biological Systems: It may interact with specific enzymes or receptors, inhibiting or activating their function. The trifluoromethyl group can enhance binding affinity and metabolic stability.

Chemical Reactions: The compound’s reactivity is influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups, as well as the electron-donating methoxy group.

Comparaison Avec Des Composés Similaires

(i) Substituent Effects on Activity

- Electron-Withdrawing Groups (Cl, CF₃): The target compound’s 2-chloro-5-(trifluoromethyl)phenyl group likely enhances membrane permeability and resistance to oxidative metabolism, a feature shared with ’s hydroxybenzylidene-thiazole analogue . Comparatively, fluorophenyl substituents () improve binding via halogen interactions but may reduce lipophilicity .

- Methoxy vs. Methyl Groups: The 4-methoxyphenyl group in the target compound could facilitate π-π stacking in hydrophobic binding pockets, whereas methyl groups (e.g., ) prioritize steric effects over electronic modulation .

(ii) Core Heterocycle Modifications

- Thiadiazole vs. Triazole Hybrids: highlights triazole-thiadiazole hybrids with enhanced enzyme-binding energy, suggesting that nitrogen-rich cores improve target specificity compared to standalone thiadiazoles .

- Thioether vs. Sulfonyl Linkages: The target compound’s thioether linkage may confer redox stability, whereas sulfonyl groups (e.g., ’s triazolo-thiadiazoles) often increase solubility but reduce cell permeability .

Activité Biologique

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C18H16ClF3N2O2S

- Molecular Weight : 396.84 g/mol

- CAS Number : [Not specified in sources]

The presence of the thiadiazole moiety is particularly noteworthy as thiadiazoles are known for their diverse biological activities, including anticancer properties.

Research indicates that thiadiazole derivatives exhibit various mechanisms that contribute to their biological activity:

-

Anticancer Activity : Thiadiazole derivatives have been shown to induce apoptosis in cancer cells through multiple pathways, including:

- Inhibition of cell proliferation.

- Induction of oxidative stress leading to cell death.

- Modulation of signaling pathways associated with cancer progression (e.g., PI3K/Akt pathway).

- Enzyme Inhibition : Some derivatives have demonstrated the ability to inhibit specific enzymes that are crucial in cancer metabolism and growth.

Anticancer Efficacy

A review of literature reveals that compounds similar to this compound show promising results against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 1 | Thiadiazole Derivative A | HCT-116 (Colon Cancer) | 6.2 |

| 2 | Thiadiazole Derivative B | T47D (Breast Cancer) | 43.4 |

| 3 | Thiadiazole Derivative C | MDA-MB-231 (Breast Cancer) | 27.3 |

These findings suggest that the compound may possess similar anticancer properties.

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives:

- Study on Thiadiazole Derivatives : A study published in PMC evaluated a series of thiadiazole compounds for their anticancer activity. The results indicated significant cytotoxicity against breast and colon cancer cell lines, supporting the potential use of these compounds in therapeutic applications .

- Mechanistic Insights : Another research article highlighted that certain thiadiazoles can inhibit specific kinases involved in cancer cell survival, thereby enhancing the efficacy of existing chemotherapeutics .

Q & A

Q. What are the key steps in synthesizing this compound, and what reaction conditions are critical for yield optimization?

The synthesis involves multi-step routes, typically starting with the condensation of thiadiazole precursors with chloroacetamide derivatives. Key steps include:

- Thiol-thiadiazole coupling : Reacting 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-thiol with 2-chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide under basic conditions (e.g., NaOH or K₂CO₃ in DMF) .

- Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity .

- Critical conditions : Temperature control (60–80°C), solvent selection (DMF or ethanol), and inert atmosphere to prevent oxidation of sulfur-containing intermediates .

Q. How can researchers validate the structural identity of this compound?

Use a combination of:

- NMR spectroscopy : Confirm the presence of the trifluoromethyl group (¹⁹F NMR, δ −60 to −65 ppm) and methoxyphenyl protons (¹H NMR, δ 3.8–4.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 491.03 (calculated for C₁₉H₁₄ClF₃N₃O₂S₂) .

- Elemental analysis : Match experimental and theoretical C, H, N, and S percentages (±0.3%) .

Q. What preliminary assays are recommended to assess its biological activity?

Begin with:

- Antimicrobial screening : Agar diffusion assays against S. aureus (Gram+) and E. coli (Gram–) at 50–100 µg/mL, noting zone-of-inhibition diameters .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- Solubility profiling : Use DMSO/PBS mixtures to determine solubility thresholds for in vitro studies .

Advanced Research Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.